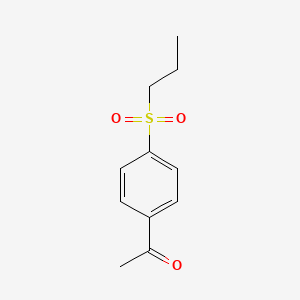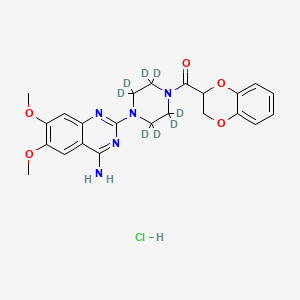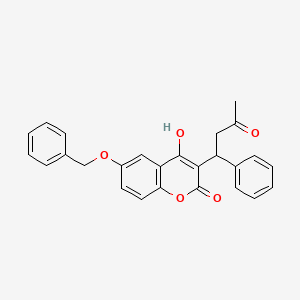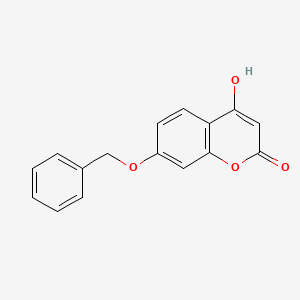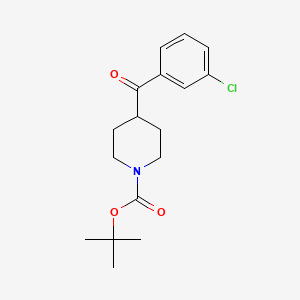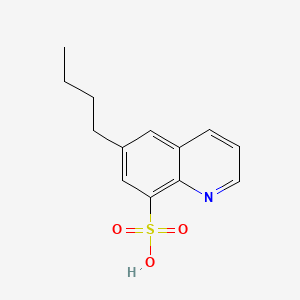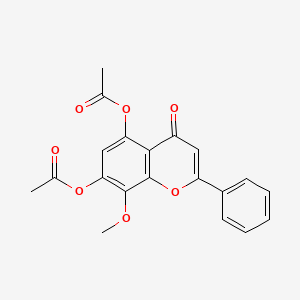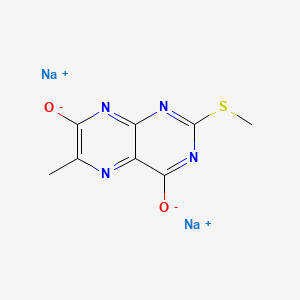
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt is a synthetic organic compound that belongs to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-diamino-6-methylpyrimidine and methylthioacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving heating and the use of catalysts to facilitate the formation of the pteridine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and quality control measures is essential to maintain consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with sodium borohydride may produce a thiol derivative.
Applications De Recherche Scientifique
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methylpteridine: A simpler pteridine derivative with similar structural features.
2-Methylthio-4,7(3H,8H)-pteridinedione: Lacks the additional methyl group at the 6-position.
Pteridine-4,7-dione: The core structure without any substituents.
Uniqueness
6-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione Disodium Salt is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pteridine derivatives
Propriétés
IUPAC Name |
disodium;6-methyl-2-methylsulfanylpteridine-4,7-diolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S.2Na/c1-3-6(13)10-5-4(9-3)7(14)12-8(11-5)15-2;;/h1-2H3,(H2,10,11,12,13,14);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAMVVBCEFWDIX-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=NC(=N2)SC)[O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4Na2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858071 |
Source


|
| Record name | Disodium 6-methyl-2-(methylsulfanyl)pteridine-4,7-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189712-51-3 |
Source


|
| Record name | Disodium 6-methyl-2-(methylsulfanyl)pteridine-4,7-bis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7S,7AS)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B562644.png)


![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)
